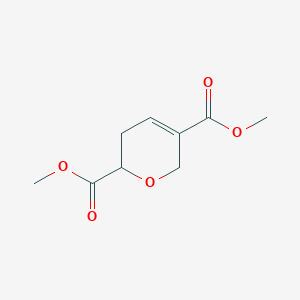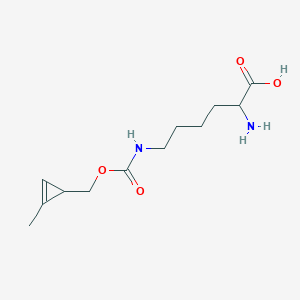
N-cyclopropene-L-Lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropene-L-Lysine is a derivative of lysine, an essential amino acid. This compound features a cyclopropene group attached to the lysine molecule, which imparts unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its ability to be incorporated into proteins through genetic-code expansion .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropene-L-Lysine is synthesized through a series of chemical reactions that involve the introduction of the cyclopropene group to the lysine molecule. The synthetic route typically involves the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the cyclopropene group: The cyclopropene group is introduced to the protected lysine through a cyclopropanation reaction.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropene-L-Lysine undergoes various chemical reactions, including:
Oxidation: The cyclopropene group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene group to cyclopropane or other reduced forms.
Substitution: The cyclopropene group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, cyclopropane derivatives, and substituted lysine derivatives .
Scientific Research Applications
N-cyclopropene-L-Lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is incorporated into proteins through genetic-code expansion, allowing researchers to study protein function and interactions.
Medicine: this compound is used in the development of therapeutic protein conjugates and as a tool for drug delivery.
Industry: It is employed in the production of bioorthogonal handles for creating stable protein conjugates
Mechanism of Action
N-cyclopropene-L-Lysine exerts its effects through its incorporation into proteins. The cyclopropene group serves as a minimal bioorthogonal handle, allowing for the creation of stable protein conjugates. This incorporation is achieved through genetic-code expansion, where the compound is introduced into the genetic code of an organism, enabling its integration into proteins during translation .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropene-L-Arginine: Another cyclopropene derivative of an amino acid, used in similar applications.
N-cyclopropene-L-Histidine: A cyclopropene derivative of histidine, also used in protein studies.
N-cyclopropene-L-Glutamine: A cyclopropene derivative of glutamine, utilized in biochemical research
Uniqueness
N-cyclopropene-L-Lysine is unique due to its specific incorporation into proteins through genetic-code expansion. This property makes it a valuable tool for creating stable therapeutic protein conjugates and studying protein function and interactions .
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
YMBQDEOCKOLCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC1COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


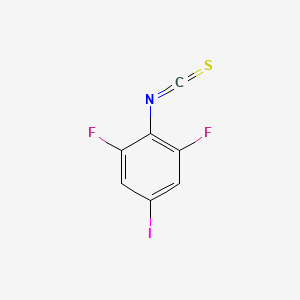
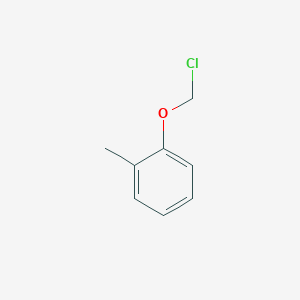
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)



![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
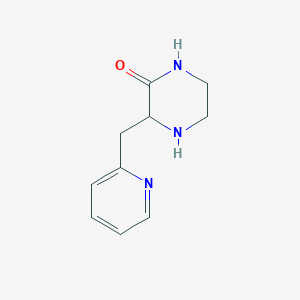
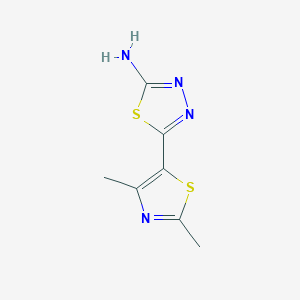
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

